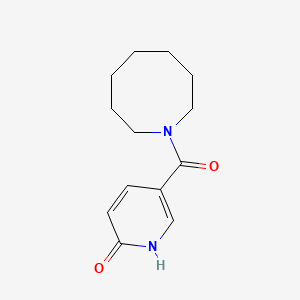
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide, also known as BFA-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BFA-1 is a small molecule that belongs to the class of thiadiazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is not fully understood. However, several studies have suggested that N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide leads to the accumulation of acetylated histones, resulting in the activation of genes that regulate cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide induces apoptosis, inhibits cell proliferation, and reduces the expression of proteins involved in cell cycle progression. N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has also shown to be effective in inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is its poor solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide. One of the directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide and its effects on gene expression. Another direction is to develop more soluble derivatives of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide to improve its efficacy in laboratory experiments. Additionally, the development of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide as a drug candidate will require further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a novel compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Further studies are needed to elucidate its mechanism of action and develop more soluble derivatives for laboratory experiments. N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has the potential to be developed as a therapeutic agent for cancer and inflammatory diseases, but further preclinical and clinical studies are required to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide can be achieved using different methods. One of the methods involves the reaction of 2-fluoroacetophenone with thiosemicarbazide to form 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide. This intermediate is then reacted with benzyl chloride and potassium carbonate to obtain N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has been studied for its anticancer properties. Several studies have reported that N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide inhibits the growth of cancer cells, including breast cancer, colon cancer, and prostate cancer. N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-9-5-4-8-13(14)10-15(22)19-16-20-17(21-24-16)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMWLODFQATIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)





![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)